REACTION_CXSMILES
|
C([O:4][C:5](=[O:9])[CH2:6][C:7]#N)CC.C[O:11]C(=O)CCC(O)=O.CN[C:21](=[O:24])[CH2:22][CH3:23]>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[CH2:21]([O:24][C:7](=[O:11])[CH2:6][C:5]([OH:4])=[O:9])[CH2:22][CH3:23] |f:3.4.5.6|
|
Name
|
|
Quantity
|
0.1271 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC(CC#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC(=O)O)=O
|
Name
|
potassium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
potassium phosphate
|
Quantity
|
9.689 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
1h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
suspension
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
reactant
|
Smiles
|
CNC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)OC(CC#N)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Into a 10-mL volumetric flask was added
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC(CC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |